molecular formula C9H9Cl2N3O2 B8292189 2-[(4,5-Dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol

2-[(4,5-Dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol

Cat. No.: B8292189
M. Wt: 262.09 g/mol
InChI Key: AFRMVMIBRGTWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-Dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol is a useful research compound. Its molecular formula is C9H9Cl2N3O2 and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.09 g/mol

IUPAC Name

2-[(4,5-dichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol

InChI

InChI=1S/C9H9Cl2N3O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2

InChI Key

AFRMVMIBRGTWHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1COCCO)N=CN=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Chlorosuccinimide was added to a solution of 4-chloro-7-(2-acetoxyethoxymethyl)pyrrolo[2,3-d]pyrimidine (3) (0.35 g) in dry methylene chloride (15 mL). The reaction mixture was stirred at room temperature for 8 days. At that time, TLC established a complete disappearance of starting material. Water (50 mL) was added to the mixture and the product was extracted with CHCl3 (3×30 mL). The chloroform extracts were combined and washed with water, then dried over anhydrous Na2SO4. The solvent was removed at 40° C. in vacuo and the resulting thick syrup was subjected to column chromatography. Elution of the silica gel column (15×2 cm) with benzene; chloroform (1:1), yielded a colorless oil (single spot on TLC) after evaporation of all the UV absorbing fractions at a reduced temperature and pressure, which was crystallized from ethyl alcohol to afford colorless needles of the acetylated intermediate, (7a, 0.23 g) (59.95%). 4,5-Dichloro-7-(2-acetoxyethoxymethyl)pyrrolo[2,3-d]pyrimidine (7a, 0.31 g) was then dissolved in dry methanol (15 mL) and to this solution was added methanol which had previously been saturated with ammonia at 0° C. (25 mL). The reaction mixture was stirred in a pressure bottle at room temperature for 20 hours. The solvent was evaporated at 30° C. in vacuo and the semi-solid mass was subjected to column chromatography. Elution of the product from a silica gel column (15×2 cm) with 2% MeOH in CHCl3 yielded a colorless compound, after evaporation of all the appropriate UV absorbing fractions.
Name
4,5-Dichloro-7-(2-acetoxyethoxymethyl)pyrrolo[2,3-d]pyrimidine
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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